

# physical and chemical properties of 2-Amino-6-methylpyridine

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## Compound of Interest

Compound Name: 2-Amino-6-methylpyridine

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## 2-Amino-6-methylpyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of **2-Amino-6-methylpyridine**. The information is curated to support research, development, and application of this versatile chemical compound, with a focus on data presentation, experimental methodologies, and logical workflows pertinent to its use in drug discovery.

## Physical and Chemical Properties

**2-Amino-6-methylpyridine**, also known as 6-methyl-2-pyridinamine, is a yellow crystalline solid at room temperature.<sup>[1]</sup> Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and development work.

## Physical Properties

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub>
Molecular Weight	108.14 g/mol [1]
Melting Point	40-44 °C[2]
Boiling Point	208-209 °C[2]
Density	1.068 g/cm <sup>3</sup>
Appearance	Yellow Crystalline Low Melting Solid[1]
Solubility	Very faint turbidity in water.[3]
Flash Point	103 °C (closed cup)[2]
pKa	7.41 (at 25°C)[3]

## Chemical Properties

Property	Value/Description
Chemical Name	2-Amino-6-methylpyridine
Synonyms	6-Amino-2-picoline, 6-Methylpyridin-2-amine[1]
CAS Number	1824-81-3[1]
Chemical Class	Aminopyridine
Reactivity	Reacts with strong oxidizing agents and strong acids.
Stability	Stable under normal laboratory conditions.

## Experimental Protocols

This section details generalized experimental protocols for the determination of key physical and chemical properties of organic compounds, applicable to **2-Amino-6-methylpyridine**.

### Determination of Melting Point

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow range.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point device)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- A small amount of the solid **2-Amino-6-methylpyridine** is finely ground using a mortar and pestle.
- The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid has melted is recorded as the end of the melting range.

## Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

- Thiele tube or similar heating apparatus

- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heat source (e.g., Bunsen burner or heating mantle)

#### Procedure:

- A small amount of liquid **2-Amino-6-methylpyridine** (if melted) is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.
- The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is stopped, and the liquid is allowed to cool.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

## Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

#### Sample Preparation:

- A small amount of **2-Amino-6-methylpyridine** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.
- The solution is thoroughly mixed to ensure homogeneity.

#### Data Acquisition:

- The NMR tube is placed in the spectrometer.
- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired according to the instrument's standard operating procedures.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This provides information about the functional groups present.

Sample Preparation (Thin Solid Film Method):

- A small amount of solid **2-Amino-6-methylpyridine** is dissolved in a volatile solvent (e.g., methylene chloride or acetone).[\[1\]](#)
- A drop of the resulting solution is placed on a salt plate (e.g., NaCl or KBr).[\[1\]](#)
- The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[\[1\]](#)

Data Acquisition:

- The salt plate is placed in the sample holder of the IR spectrometer.
- The IR spectrum is recorded.

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Sample Introduction and Ionization:

- A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be via direct infusion or through a gas chromatograph (GC-MS).
- The sample molecules are ionized, typically by electron impact (EI) or electrospray ionization (ESI).

Data Acquisition:

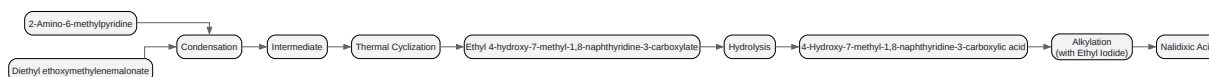
- The resulting ions are accelerated and separated by a mass analyzer.
- A detector records the abundance of each ion at a specific mass-to-charge ratio, generating a mass spectrum.

## Chemical Synthesis and Reactivity

**2-Amino-6-methylpyridine** is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.

### Synthesis of Nalidixic Acid

**2-Amino-6-methylpyridine** is a key precursor in the synthesis of nalidixic acid, an early quinolone antibiotic.[4] The general synthetic scheme involves the reaction of **2-amino-6-methylpyridine** with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and alkylation.[4]



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Caption: Synthesis pathway of Nalidixic Acid from **2-Amino-6-methylpyridine**.

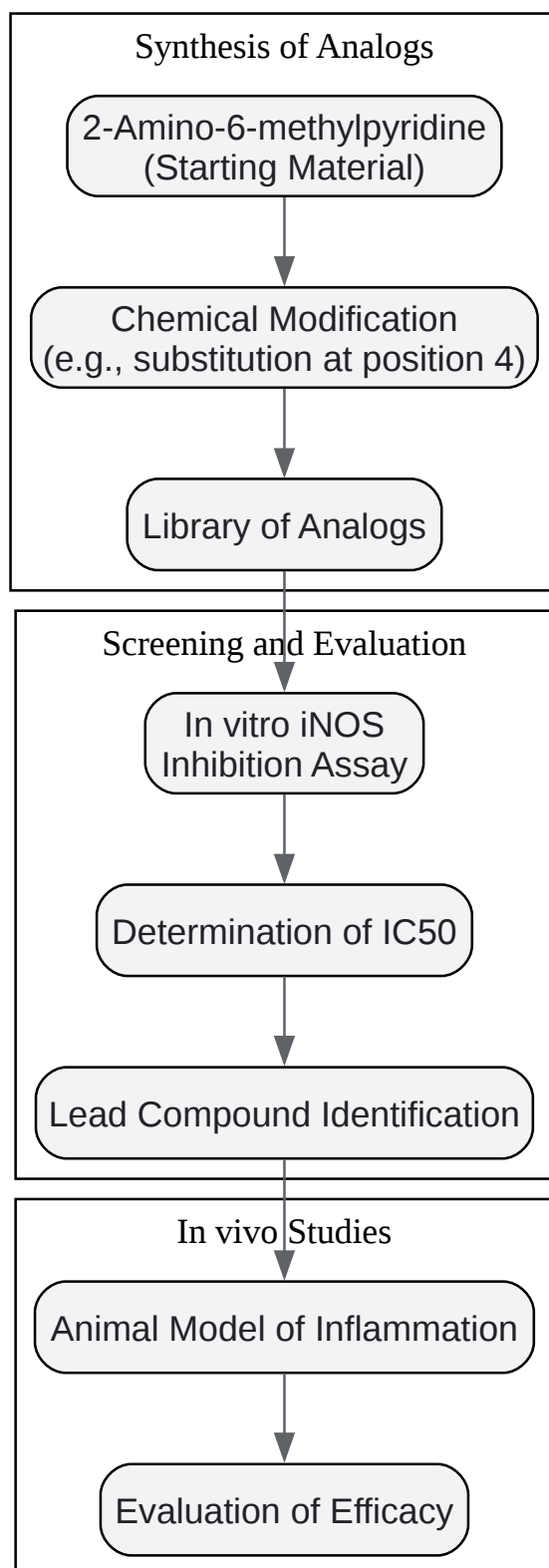
A detailed experimental protocol for the first step is as follows:

- In a reaction vessel, combine 130g of 2-amino-6-picoline and 300g of diethyl ethoxymethylenemalonate.[5]
- Stir the mixture and heat to 90°C.[5]
- Maintain the reaction at this temperature until completion.[5]
- Cool the reaction mixture to room temperature to obtain the crude intermediate product.[5]

Subsequent steps of cyclization, hydrolysis, and alkylation would follow standard organic chemistry procedures.

## Role in the Development of iNOS Inhibitors

**2-Amino-6-methylpyridine** and its analogs have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[3][6] The general workflow for identifying and evaluating such inhibitors is depicted below.



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Caption: Workflow for developing iNOS inhibitors from **2-Amino-6-methylpyridine**.



A general protocol for an in vitro iNOS inhibition assay is as follows:

- Prepare a reaction mixture containing buffer, NADPH, FAD, FMN, tetrahydrobiopterin, and L-arginine.[1]
- Add various concentrations of the **2-Amino-6-methylpyridine** analog (the inhibitor) to the wells of a microplate.
- Initiate the reaction by adding the iNOS enzyme.
- Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
- Terminate the reaction and measure the amount of nitric oxide produced, often by quantifying its stable metabolite, nitrite, using the Griess reagent.[7]
- Calculate the percentage of inhibition at each concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[1]

## Safety and Handling

**2-Amino-6-methylpyridine** is classified as toxic if swallowed and fatal in contact with skin. It also causes skin and serious eye irritation and may cause respiratory irritation.

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.

In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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